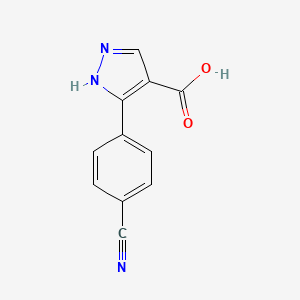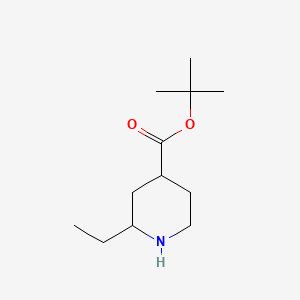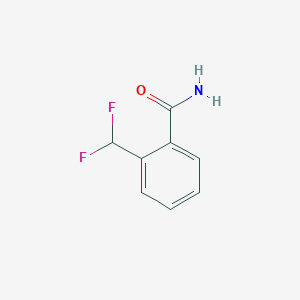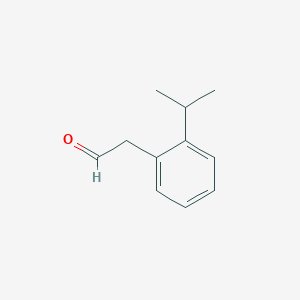
2-(2-Propan-2-ylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propan-2-ylphenyl)acetaldehyde is an organic compound belonging to the aldehyde family It features a phenyl ring substituted with an isopropyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylphenyl)acetaldehyde can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of isopropylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to form the desired aldehyde.
Oxidation of Alcohols: Another method involves the oxidation of 2-(2-Propan-2-ylphenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).
Major Products
Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.
Reduction: 2-(2-Propan-2-ylphenyl)ethanol.
Nucleophilic Addition: Secondary alcohols.
Condensation: Imines and acetals.
Applications De Recherche Scientifique
2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar structure but lacks the isopropyl group.
Acetophenone: Contains a ketone group instead of an aldehyde group.
2-Phenylacetaldehyde: Lacks the isopropyl substitution on the phenyl ring.
Uniqueness
2-(2-Propan-2-ylphenyl)acetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(2-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
CGDFQBIWWHKHCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
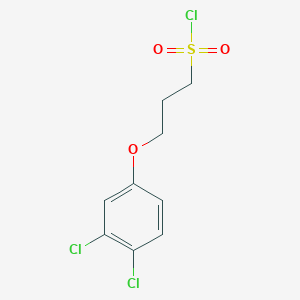
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
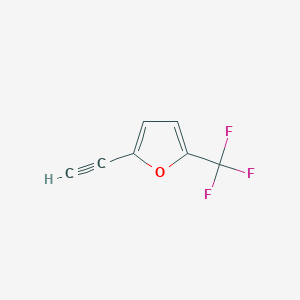
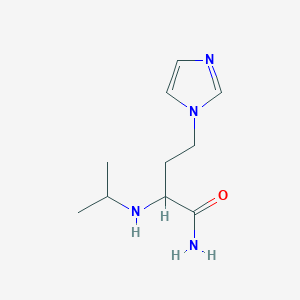
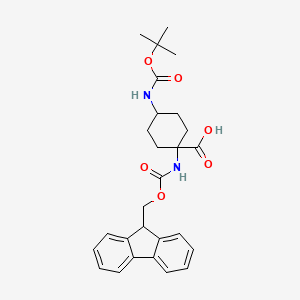
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
